molecular formula C9H8N2OS B184826 N-(1,3-Benzothiazol-5-yl)acetamide CAS No. 36894-61-8

N-(1,3-Benzothiazol-5-yl)acetamide

Cat. No.: B184826
CAS No.: 36894-61-8
M. Wt: 192.24 g/mol
InChI Key: HXMDFSDFQBOIKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with acetyl chloride under acidic conditions . Another approach includes the cyclization of 2-aminothiophenol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Applications

Synthesis and Building Block
N-(1,3-Benzothiazol-5-yl)acetamide serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules and can act as a reagent in various organic reactions. This compound's ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for synthesizing derivatives with enhanced properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsVarious benzothiazole derivatives
Coupling ReactionsForms biaryl compounds through coupling with aryl halidesAryl-substituted benzothiazoles
FunctionalizationModifies functional groups for improved solubility or reactivityHydrochloride salt form

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown it to be effective against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

Anticancer Properties
The compound has been investigated for its anticancer potential. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines, including those associated with breast and lung cancers. The mechanism involves the inhibition of specific cellular pathways that lead to apoptosis in cancer cells .

Table 2: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50 (µM)
AntimicrobialE. coli12.5
AntifungalC. albicans15.0
AnticancerMCF-7 (breast cancer)8.0
A549 (lung cancer)10.0

Medicinal Applications

Drug Development
this compound is being explored for its potential in drug development due to its anti-inflammatory and anti-tubercular properties. Its derivatives are being synthesized to enhance efficacy against tuberculosis by targeting specific enzymes involved in bacterial metabolism .

Mechanism of Action
The mechanism of action involves the inhibition of key enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication. This inhibition leads to reduced bacterial growth and enhances the compound's therapeutic potential against resistant strains .

Industrial Applications

Material Science
In industry, this compound is utilized in the production of materials with specific properties such as fluorescence and electroluminescence. These materials are essential for developing advanced electronic devices and sensors .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various derivatives of this compound using the National Cancer Institute's 60 human tumor cell lines panel. The results indicated that certain derivatives exhibited potent cytotoxicity against multiple cancer types, suggesting their potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy Testing
Another research project focused on testing the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The compound demonstrated significant activity, leading to recommendations for its use in developing new antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzothiazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

N-(1,3-Benzothiazol-5-yl)acetamide is a compound with significant biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety which is known for its diverse biological activities. The molecular formula is C10_{10}H8_{8}N2_{2}S, and it has a molecular weight of approximately 228.70 g/mol. The unique substitution pattern on the benzothiazole ring contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are crucial for cellular processes in bacteria and cancer cells.
  • Protein Interaction : The compound exhibits potential in reducing protein misfolding, which is linked to neurodegenerative diseases. It has been evaluated for its ability to inhibit the aggregation of proteins like transthyretin and α-synuclein through biophysical methods .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

  • Bacterial Strains : Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4
Pseudomonas aeruginosa8

Anticancer Activity

The compound has been investigated for its anticancer potential:

  • Cell Lines : this compound has shown cytotoxic effects against various cancer cell lines. For instance, it was tested against HCT-116 colon cancer cells with an IC50_{50} value indicating significant efficacy .
Cancer Cell LineIC50_{50} (µM)
HCT-1166.90
MCF-711.26

Anti-inflammatory Activity

Research also highlights its anti-inflammatory properties:

  • Mechanisms : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, showcasing its potential as an alternative antibiotic agent.
  • Neuroprotective Effects : Another research focused on the compound's ability to prevent protein aggregation associated with neurodegenerative diseases. Using Thioflavin T fluorescence assays, it was confirmed that this compound could significantly reduce fibril formation in treated samples .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMDFSDFQBOIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301245
Record name N-(1,3-Benzothiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36894-61-8
Record name NSC141991
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1,3-Benzothiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of intermediate 3′-amino-4′-mercaptoacetanilide in HOAc (50 mL) was added ethoxymethylene malononitrile (1.95 g, 16 mmol) and the resulting mixture was refluxed at 125° C. for 5 h. After cooling, the product mixture was concentrated under reduced pressure, and the residue was partitioned between saturated aqueous NaHCO3 and EtOAc. The aqueous phase was extracted with EtOAc, and the combined extracts were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by chromatography on silica gel, eluting with EtOAc-Hex (0:100 to 50:50) to give the title compound (508 mg, 17%) as a yellow solid. 1H-NMR (DMSO-d6): δ 9.35 (1H, s), 8.53 (1H, s), 8.10 (1H, d), 7.63 (1H, d), 2.15 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
17%

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